molecular formula C15H22N2O2 B5083740 N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

カタログ番号: B5083740
分子量: 262.35 g/mol
InChIキー: CHZBRAAHORXIGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as LY3039478, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of isoxazolecarboxamide derivatives and has a unique structure that allows it to selectively target cancer cells while sparing healthy cells.

作用機序

N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide acts as a selective inhibitor of the BRD4 protein, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression by binding to acetylated histones and recruiting other proteins to the chromatin. This process is essential for the expression of genes that are involved in cell proliferation, survival, and differentiation. This compound binds to the bromodomain of BRD4 and prevents it from interacting with acetylated histones, thereby inhibiting the expression of genes that are critical for cancer cell survival.
Biochemical and physiological effects:
This compound has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors by reducing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.

実験室実験の利点と制限

One of the main advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to healthy cells. In addition, this compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and melanoma. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

将来の方向性

For the development of N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide include the optimization of its pharmacokinetic properties, such as solubility, bioavailability, and half-life. In addition, further studies are needed to determine the efficacy and safety of this compound in clinical trials, as well as its potential for combination therapy with other anti-cancer drugs. Finally, the identification of biomarkers that can predict response to this compound treatment may help to personalize cancer therapy and improve patient outcomes.

合成法

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide involves a multi-step process that starts with the reaction of 2-cyclohexen-1-one with ethylamine to form N-ethyl-2-cyclohexen-1-amine. This intermediate is then reacted with 4-methyl-5-nitroisoxazole to form N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-nitroisoxazolecarboxamide. The final step involves the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas, which yields the desired product.

科学的研究の応用

N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied in preclinical models of various types of cancer, including breast cancer, lung cancer, and melanoma. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells by targeting a specific protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. This compound binds to the bromodomain of BRD4 and prevents it from interacting with other proteins, thereby inhibiting the expression of genes that are essential for cancer cell survival.

特性

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-13-14(11(2)19-17-13)15(18)16-10-9-12-7-5-4-6-8-12/h7H,3-6,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZBRAAHORXIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCCC2=CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。